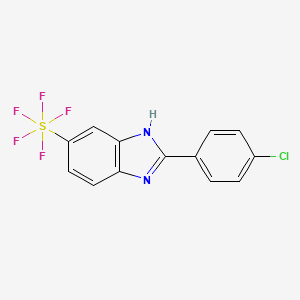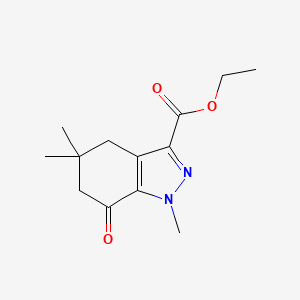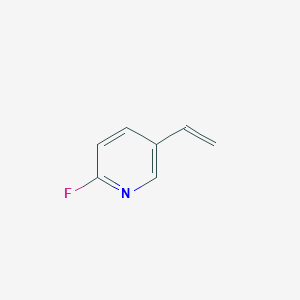
5-Etenil-2-fluoro-piridina
Descripción general
Descripción
5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a chemical compound with the molecular formula C7H6FN . It has a molecular weight of 123.13 .
Molecular Structure Analysis
The InChI code for 5-Ethenyl-2-fluoro-pyridine is 1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 2nd position and an ethenyl group at the 5th position.Physical And Chemical Properties Analysis
5-Ethenyl-2-fluoro-pyridine is a liquid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Medicina
5-Etenil-2-fluoro-piridina: es un compuesto que puede utilizarse en la síntesis de diversos agentes medicinales. Su estructura fluorada lo convierte en un candidato para crear fármacos con mayor potencia y selectividad. La presencia del átomo de flúor puede mejorar la estabilidad metabólica y la farmacocinética de los fármacos .
Agricultura
En el sector agrícola, This compound puede servir como bloque de construcción para la síntesis de agroquímicos. El anillo de piridina, un componente de este compuesto, es conocido por modificar las propiedades de las sustancias, lo que podría conducir al desarrollo de nuevos pesticidas o reguladores del crecimiento de las plantas .
Ciencia de los Materiales
El potencial de este compuesto en la ciencia de los materiales se deriva de su capacidad para formar parte de polímeros o recubrimientos que requieren propiedades específicas, como la estabilidad térmica o la resistencia química. El átomo de flúor en This compound podría contribuir al desarrollo de materiales con características únicas .
Ciencia Ambiental
This compound: podría utilizarse en la ciencia ambiental para la síntesis de compuestos que interactúen con contaminantes o ayuden en los procesos de remediación ambiental. Su estructura química permite la creación de moléculas que pueden unirse o transformar contaminantes ambientales .
Química Analítica
En química analítica, This compound puede utilizarse como reactivo o precursor en la síntesis de patrones y marcadores analíticos. Su estabilidad y reactividad lo hacen adecuado para su uso en diversos métodos analíticos para detectar o cuantificar sustancias .
Farmacología
El compuesto encuentra relevancia en la investigación farmacológica, donde puede formar parte de la síntesis de nuevos candidatos a fármacos. Las propiedades del átomo de flúor pueden conducir a fármacos con mayor eficacia y menos efectos secundarios. Es particularmente útil en el diseño de moléculas con mejor penetración a través de las membranas biológicas .
Bioquímica
En bioquímica, This compound puede participar en el estudio de las interacciones enzimáticas y el desarrollo de ensayos bioquímicos. Su incorporación a las biomoléculas puede alterar sus propiedades, proporcionando información sobre las vías y los mecanismos bioquímicos .
Safety and Hazards
The safety information for 5-Ethenyl-2-fluoro-pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
5-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQNQUSDPBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726204 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133879-66-9 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


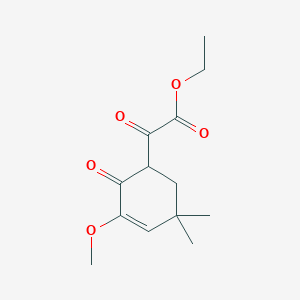
![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
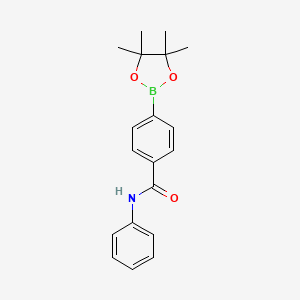
![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
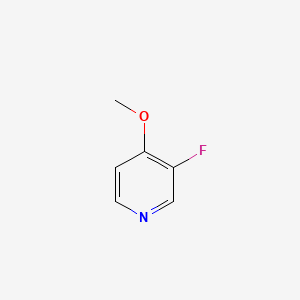

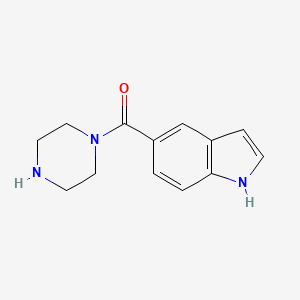
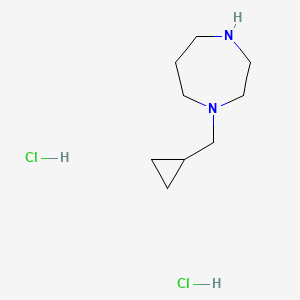
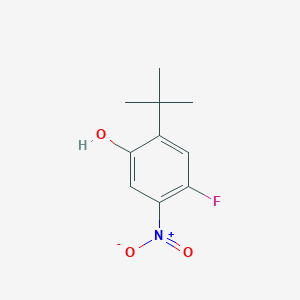
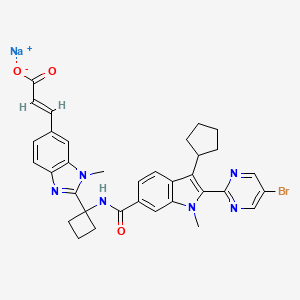
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
